4-Ethylbenzaldehyde is a para-substituted aromatic aldehyde characterized by a highly reactive formyl group paired with an electron-donating ethyl moiety. With a boiling point of 221 °C and a LogP of approximately 2.71, it offers significantly lower volatility and higher lipophilicity than unsubstituted benzaldehyde[1]. In industrial and laboratory procurement, it is primarily sourced as a structural building block for calamitic liquid crystals, a stereocontrolling additive in polymer precursor isomerization, and a slow-release core in pro-fragrance technologies. Its specific steric profile—providing slightly more bulk than 4-methylbenzaldehyde—makes it an indispensable intermediate when fine-tuning mesomorphic transition temperatures, controlling formulation partition coefficients, or driving supramolecular assembly kinetics.
Substituting 4-ethylbenzaldehyde with generic analogs like benzaldehyde or 4-methylbenzaldehyde frequently compromises process yields and material performance. In supramolecular chemistry, the specific steric footprint of the para-ethyl group is critical; closely related linear or cyclic alkyl aldehydes completely fail to induce hydrogelation in specific peptide-based Schiff base networks [1]. Furthermore, in controlled-release fragrance applications, replacing it with unsubstituted benzaldehyde drastically alters the partition coefficient, leading to premature volatilization and failure of the pro-fragrance matrix. In agrochemical synthesis, its specific structural geometry provides targeted nematicidal efficacy that shorter-chain analogs cannot replicate, making strict adherence to the 4-ethyl specification mandatory for these specialized workflows [2].
When formulating advanced soft materials, the steric bulk of the aldehyde precursor dictates network assembly. 4-Ethylbenzaldehyde successfully drives the self-assembly of amine-terminated peptide amphiphiles into thermo-irreversible hydrogels, whereas structurally similar linear and cyclic alkyl aldehydes fail to induce gelation under identical alkaline conditions[1].
| Evidence Dimension | Gelation capacity with NH2-C12-G3H peptide (8 mM, pH 10.0) |
| Target Compound Data | 4-Ethylbenzaldehyde: Successfully forms a stable, thermo-irreversible hydrogel |
| Comparator Or Baseline | Linear and cyclic alkyl aldehydes: Failed to produce hydrogels |
| Quantified Difference | Binary success vs. failure in structural network formation |
| Conditions | 8 mM aldehyde + 8 mM amine-terminated peptide amphiphile in bicarbonate buffer (pH 10.0) |
Procurement for advanced soft materials must specify 4-ethylbenzaldehyde to ensure the critical steric interactions required for stable gelation.
In the industrial synthesis of polymer precursors, 4-ethylbenzaldehyde acts as a highly effective co-catalyst for isomerization. When used to isomerize bis(aminomethyl)cyclohexane, it drives the reaction to an 18/82 cis/trans ratio while maintaining a 93% overall yield, providing the trans-isomer enrichment necessary for high-performance polyamides [1].
| Evidence Dimension | Cis/Trans Isomer Ratio and Isomerization Yield |
| Target Compound Data | 4-Ethylbenzaldehyde additive: 18/82 cis/trans ratio with 93% yield |
| Comparator Or Baseline | Standard unoptimized processes: Typically yield lower trans-isomer enrichment |
| Quantified Difference | Highly enriched trans-isomer (82%) with >90% overall recovery |
| Conditions | Isomerization of bis(aminomethyl)cyclohexane using aromatic aldehyde modifiers |
Industrial buyers synthesizing advanced polyamides can utilize this compound to strictly control the thermomechanical properties of the final polymer by maximizing the trans-isomer content.
For controlled-release formulations, the volatility and solubility of the core aldehyde are critical. 4-Ethylbenzaldehyde exhibits a LogP of approximately 2.71, making it over ten times more lipophilic than unsubstituted benzaldehyde (LogP ~1.48)[1]. This substantial increase in lipophilicity ensures enhanced retention in oxidizable pro-fragrance matrices and cinnamyl ether precursors.
| Evidence Dimension | Octanol-Water Partition Coefficient (LogP) |
| Target Compound Data | 4-Ethylbenzaldehyde: LogP ~ 2.71 |
| Comparator Or Baseline | Benzaldehyde: LogP ~ 1.48 |
| Quantified Difference | 1.23 unit increase in LogP |
| Conditions | Standard predictive and experimental physicochemical profiling at 25 °C |
The significantly higher lipophilicity ensures prolonged, controlled release in pro-fragrance formulations compared to volatile baseline aldehydes.
In agrochemical development, 4-ethylbenzaldehyde demonstrates measurable baseline biological activity. In vitro assays show that at 150 µg/mL, it reduces M. incognita egg hatching to levels statistically similar to the commercial nematicide fluensulfone at 200 µg/mL [1]. This highlights its value as a highly active structural motif for next-generation crop protection agents.
| Evidence Dimension | Reduction of M. incognita egg hatching |
| Target Compound Data | 4-Ethylbenzaldehyde: Effective at 150 µg/mL |
| Comparator Or Baseline | Fluensulfone (commercial benchmark): Effective at 200 µg/mL |
| Quantified Difference | Statistically similar efficacy achieved at a 25% lower concentration |
| Conditions | In vitro nematicidal assays evaluating egg hatching reduction |
Agrochemical formulators can leverage this compound as a highly potent active intermediate that matches the efficacy of established commercial synthetic nematicides at lower doses.
Capitalizing on its specific para-ethyl substitution to fine-tune the mesomorphic transition temperatures and phase stabilities of N-(4-ethylbenzylidene)-4-n-alkylaniline Schiff bases, which are critical for advanced display and sensor technologies [1].
Utilizing its precise steric profile to drive the self-assembly of peptide amphiphiles into stable, heat-responsive gel networks for advanced materials science, where linear alkyl aldehydes fail [2].
Deployed as a high-efficiency modifier to drive the trans-isomerization of bis(aminomethyl)cyclohexane, achieving the high trans-isomer ratios required for durable, high-performance polyamides [3].
Acting as a lipophilic, low-volatility core in cinnamyl ether or oxidizable matrices, ensuring sustained odorant delivery in consumer textiles and cosmetics compared to highly volatile baseline aldehydes[4].
Irritant